molecular formula C28H35N6Na2O6P B10831949 IL-17 modulator 1 disodium

IL-17 modulator 1 disodium

Cat. No.: B10831949
M. Wt: 628.6 g/mol
InChI Key: PMFLGFBTYONBAO-ROPHLPQBSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 1 (disodium) involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and extracted from patent WO 2020127685

Industrial Production Methods: Industrial production of IL-17 modulator 1 (disodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: IL-17 modulator 1 (disodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

IL-17 modulator 1 (disodium) has a wide range of scientific research applications, including:

Mechanism of Action

IL-17 modulator 1 (disodium) exerts its effects by modulating the activity of IL-17, a proinflammatory cytokine. The compound binds to IL-17 receptors, inhibiting the interaction between IL-17 and its receptor. This inhibition reduces the downstream signaling pathways, leading to a decrease in inflammation and immune response . The compound’s mechanism involves altering the dynamics of IL-17, reducing its receptor affinity and thereby inhibiting its activity .

Properties

Molecular Formula

C28H35N6Na2O6P

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate

InChI

InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1

InChI Key

PMFLGFBTYONBAO-ROPHLPQBSA-L

Isomeric SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Origin of Product

United States

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